

Diethyl Oxalate: A Versatile C2 Synthon for Modern Organic Synthesis

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Compound of Interest

Compound Name: *Ethyl oxanilate*

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Introduction

Diethyl oxalate stands as a cornerstone reagent in organic chemistry, prized for its versatility in constructing a wide array of molecular architectures.^[1] As the diethyl ester of oxalic acid, its simple, symmetrical structure belies its power as a synthetic building block.^[2] The molecule's reactivity is dominated by two adjacent, highly electrophilic carbonyl carbons and, critically, a lack of α -hydrogens. This unique combination prevents self-condensation reactions and positions diethyl oxalate as an ideal C2 synthon for a multitude of transformations, including carbon-carbon bond formation and the synthesis of complex heterocyclic scaffolds.^{[2][3][4]} Its applications are extensive, serving as a key intermediate in the production of active pharmaceutical ingredients (APIs), dyes, and other fine chemicals.^{[5][6][7]} This guide provides an in-depth exploration of diethyl oxalate's core applications, detailing the mechanistic rationale behind its reactivity and providing field-proven protocols for its use.

Physicochemical Properties and Reactivity Profile

Diethyl oxalate is a colorless, oily liquid with a characteristically aromatic odor.^{[5][6]} It is stable under standard ambient conditions but is sensitive to moisture, hydrolyzing slowly in the presence of water.^{[5][6][8]} It is miscible with common organic solvents like ethanol and ether but is only slightly soluble in water.^[5]

Property	Value	Source(s)
Chemical Formula	$C_6H_{10}O_4$	[9]
Molar Mass	$146.142 \text{ g}\cdot\text{mol}^{-1}$	[9]
Appearance	Colorless liquid	[5][9]
Density	$1.0785 \text{ g}/\text{cm}^3$	[9]
Melting Point	$-40.6 \text{ }^{\circ}\text{C}$	[6]
Boiling Point	$185\text{--}186 \text{ }^{\circ}\text{C}$	[5][9]
Refractive Index (n^{20}/D)	1.410	[5]

The synthetic utility of diethyl oxalate stems from its bifunctional electrophilic nature.[1] Unlike many other esters, it cannot form an enolate and therefore cannot act as a nucleophile in condensation reactions.[3][4] This allows it to serve exclusively as an electrophilic acceptor, which is a significant advantage in mixed or "crossed" condensation reactions where it promotes the formation of a single primary product, leading to higher yields and simpler purifications.[2][3][10][11] While more potent acylating agents like oxalyl chloride exist, diethyl oxalate's milder reactivity makes it more suitable for base-mediated condensation reactions where the high reactivity of an acid chloride would be problematic.[1]

Core Applications in Carbon-Carbon Bond Formation

The ability to precisely form new carbon-carbon bonds is central to organic synthesis. Diethyl oxalate provides a reliable and efficient C2 unit for this purpose, most notably in Claisen condensations and Grignard reactions.

Claisen Condensation

The Claisen condensation is a fundamental reaction for synthesizing β -keto esters.[3] Diethyl oxalate is a particularly effective substrate in mixed Claisen condensations because its lack of α -hydrogens prevents self-condensation, ensuring it acts solely as the electrophilic acceptor.[3][10][11] This reaction enables the synthesis of valuable α,γ -diketoesters, which are versatile intermediates for various compounds, including APIs like azathioprine and sulfamethoxazole.[3]

Reaction Mechanism: The reaction proceeds via a well-established multi-step mechanism.^[3] First, a strong base (e.g., sodium ethoxide) abstracts an acidic α -proton from an enolizable ester or ketone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate to form a tetrahedral intermediate.^[3] This intermediate subsequently collapses, eliminating an ethoxide leaving group to yield the β -keto ester product.^[3] The final deprotonation of the product by the alkoxide base is a highly favorable step that drives the reaction to completion.^[3]



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General mechanism of the Claisen condensation with diethyl oxalate.

Experimental Protocol: Synthesis of Diethyl 2-cyano-3-oxosuccinate

This protocol is adapted from a general procedure for the Claisen condensation between diethyl oxalate and an active methylene compound.^[12]

- **Base Preparation:** In a three-necked, 500 mL round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a calcium chloride drying tube), prepare a solution of sodium ethoxide by carefully dissolving sodium metal (5.0 g, 217 mmol) in absolute ethanol (125 mL).
- **Reagent Addition:** Once the sodium has completely dissolved and the solution has cooled, add diethyl ether (125 mL).
- **Addition of Diethyl Oxalate:** To the stirred sodium ethoxide solution, add diethyl oxalate (50 mL, 368 mmol) from the dropping funnel.
- **Addition of Active Methylene Compound:** Following the diethyl oxalate, add ethyl cyanoacetate (32.8 mL, 307 mmol) to the mixture. Stir the resulting mixture at room temperature for 30 minutes.

- Quenching and Acidification: Dilute the reaction mixture with water (20 mL). Carefully acidify the mixture by adding 6M HCl (approx. 95 mL) until the pH is between 2 and 3. Causality: The acidic workup neutralizes the enolate to yield the final product and quenches any remaining base.
- Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure diethyl 2-cyano-3-oxosuccinate.

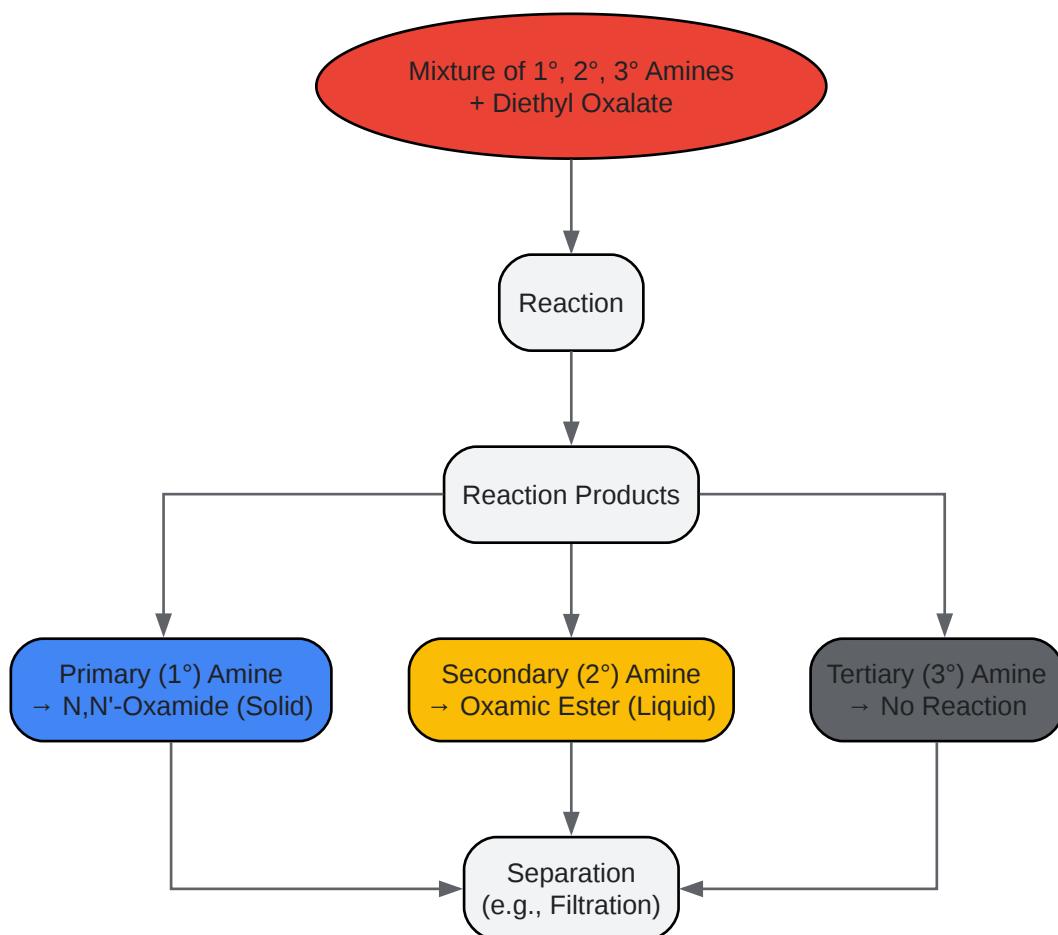
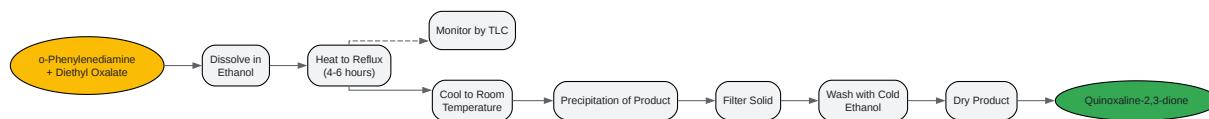
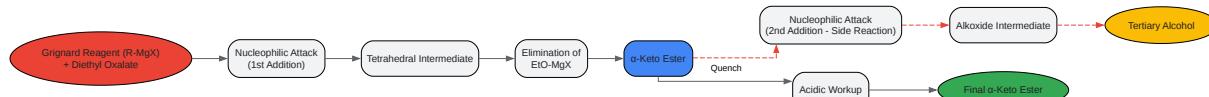
Grignard Reaction for α -Keto Ester Synthesis

α -Keto esters are highly valuable synthetic intermediates, serving as precursors for α -amino acids and various heterocyclic compounds.[\[13\]](#) A direct and versatile method for their synthesis is the reaction of a Grignard reagent (organomagnesium halide) with diethyl oxalate.[\[13\]](#)

Reaction Mechanism: The reaction follows a nucleophilic acyl substitution pathway. The nucleophilic carbon of the Grignard reagent attacks an electrophilic carbonyl carbon of diethyl oxalate.[\[13\]](#) The resulting tetrahedral intermediate collapses, expelling an ethoxide-magnesium halide species to form the α -keto ester. A critical consideration is the potential for a second nucleophilic attack by another molecule of the Grignard reagent on the newly formed ketone, which leads to a tertiary alcohol side product.[\[13\]](#)

Controlling the Reaction: To favor the formation of the desired α -keto ester and minimize the double addition side reaction, specific experimental choices are crucial:

- **Excess Diethyl Oxalate:** Using an excess of diethyl oxalate ensures the Grignard reagent is consumed in the first addition step, reducing its availability for the second attack.[\[13\]](#)
- **Low Temperature:** Conducting the reaction at low temperatures (e.g., -78 °C) helps to control the reactivity of the Grignard reagent and favors the formation of the initial tetrahedral intermediate over the second addition.



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- 4. uwindsor.ca [uwindsor.ca]
- 5. Diethyl oxalate | 95-92-1 [chemicalbook.com]
- 6. the synthesis of diethyl oxalate_Chemicalbook [chemicalbook.com]
- 7. royal-chem.com [royal-chem.com]
- 8. DIETHYL OXALATE [www2.atmos.umd.edu]
- 9. Diethyl oxalate - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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